molecular formula C14H11Cl2NO3S2 B2463625 Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate CAS No. 338401-93-7

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate

Cat. No. B2463625
CAS RN: 338401-93-7
M. Wt: 376.27
InChI Key: SBAWMQBIRZCVFJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate” is a chemical compound with the molecular formula C14H11Cl2NO3S2 and a molecular weight of 376.27. It is also known by its CAS number 338401-93-7 .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a carboxylate group attached to a benzene ring, a sulfanyl group, and a hydroxyimino group. The presence of these groups likely contributes to the compound’s reactivity and properties .

Scientific Research Applications

Antimicrobial Applications :

  • Novel structures derived from this compound have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds meet significant in vitro microbiological criteria for novel anti-H. pylori agents, displaying low minimal inhibition concentration values against various clinically relevant H. pylori strains (Carcanague et al., 2002).

Molecular Structure Analysis :

  • Studies have detailed the crystal structure of related compounds, providing insights into their molecular conformation and intermolecular interactions, which are crucial for understanding their biological activity (Ramli et al., 2015).

Antiprotozoal Activity :

  • Derivatives of this chemical structure have been synthesized and tested against various protozoa, revealing strong activity in the nanomolar range, which is even more effective than metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Cytotoxic Activity in Cancer Research :

  • Novel 5-methyl-4-thiopyrimidine derivatives synthesized from related compounds have been evaluated for cytotoxic activity against various cancer cell lines, offering new insights into their potential therapeutic applications (Stolarczyk et al., 2018).

Coloristic Properties in Dye Synthesis :

  • The influence of various substituents on the properties of azo dyes derived from related compounds has been explored, showing how structural modifications can impact color and dye exhaustion rates (Penchev et al., 1992).

Structural Chemistry and Synthesis :

  • Investigations into the synthesis and structural properties of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives provide valuable information on their conformation and hydrogen-bond interactions (Sarojini et al., 2015).

properties

IUPAC Name

methyl 2-[(2Z)-2-(2,5-dichlorothiophen-3-yl)-2-hydroxyiminoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c1-20-14(18)8-4-2-3-5-11(8)21-7-10(17-19)9-6-12(15)22-13(9)16/h2-6,19H,7H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAWMQBIRZCVFJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=NO)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC/C(=N\O)/C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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